(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
Description
(2R)-2-Amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid is a non-proteinogenic amino acid featuring a chiral center at the α-carbon (R-configuration) and a substituted pyrrolo[2,3-b]pyridine heterocycle.
Properties
IUPAC Name |
(2R)-2-amino-3-(1-methylpyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-6-7(5-9(12)11(15)16)8-3-2-4-13-10(8)14/h2-4,6,9H,5,12H2,1H3,(H,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBNBJIABCDCQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=C1N=CC=C2)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
Pyrrolo[2,3-b]pyridine derivatives are often synthesized via cyclocondensation of aminopyridines with α,β-unsaturated carbonyl compounds. For example:
Cross-Coupling Reactions
Transition metal-catalyzed couplings enable modular assembly:
-
Suzuki-Miyaura coupling : In, phenylboronic acids were coupled with brominated pyrrolopyrimidines (50 ) to install aryl groups. Similarly, brominated pyrrolo[2,3-b]pyridines could undergo Suzuki coupling with boronic acids to introduce substituents at specific positions.
-
Ullmann-type coupling : Copper-mediated coupling of pyrrolidines with halopyridines (as in, compound 16 ) offers a route to N-alkylated products.
Regioselective Methylation at N1
Direct Alkylation
Methylation of the pyrrolo nitrogen is critical. In, methyl iodide was used to methylate pyrrolo[2,3-d]pyrimidine 49 , yielding 50 (Scheme 1). Analogous conditions (NaH, DMF, methyl iodide) could methylate pyrrolo[2,3-b]pyridine at N1.
Protecting Group Strategies
To avoid over-alkylation, temporary protection of reactive sites (e.g., amino groups) may be necessary. Boc protection of the amino acid side chain prior to methylation could enhance selectivity.
Amino Acid Side Chain Installation
Michael Addition to Pyrrolo[2,3-b]Pyridine
A nitro-olefin intermediate on the pyrrolo ring could undergo asymmetric Michael addition with a glycine equivalent. For example:
Nucleophilic Substitution
Halogenated pyrrolo[2,3-b]pyridines (e.g., 3-bromo derivatives) can react with amino acid precursors:
-
Mitsunobu reaction : Coupling a secondary alcohol on the heterocycle with a protected amino acid using DIAD and PPh3.
Stereochemical Control at C2
Asymmetric Catalysis
-
Enantioselective hydrogenation : A ketone precursor (e.g., 3-acetylpyrrolo[2,3-b]pyridine) could undergo hydrogenation with a chiral Ru catalyst (e.g., Noyori-type) to install the (R)-configuration.
-
Enzymatic resolution : Racemic amino acid mixtures can be resolved using acylases or lipases to isolate the (2R)-enantiomer.
Synthetic Route Optimization
Stepwise Assembly (Table 1)
One-Pot Strategies
Combining steps 1–3 in a single reactor could improve efficiency. For instance, methylation and bromination might proceed sequentially without isolation.
Analytical Validation
Chiral HPLC
Enantiomeric excess (ee) of the final product is determined using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min), showing ≥99% ee for the (2R)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid has shown promise as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
- Kinase Inhibition : The compound is being investigated for its ability to inhibit specific kinases involved in cancer progression. Kinases are critical in signaling pathways that regulate cell growth and proliferation, making them key targets for cancer therapy .
- Neuropharmacology : The pyrrolopyridine moiety may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors .
Biochemical Studies
The compound's unique structure allows it to interact with various biological targets, making it useful for:
- Enzyme Activity Modulation : Studies have shown that derivatives of pyrrolopyridines can act as enzyme inhibitors or activators, affecting metabolic pathways. This application is crucial in drug development where modulation of enzyme activity can lead to therapeutic effects .
- Receptor Binding Studies : The binding affinity of this compound to certain receptors is under investigation, which could provide insights into its mechanism of action and therapeutic potential .
Case Study 1: Kinase Inhibition
A study published in 2013 evaluated various pyrrolopyridine derivatives for their kinase inhibitory activities. The results indicated that certain modifications to the pyrrolopyridine structure significantly enhanced potency against specific kinase targets associated with cancer . This study underscores the importance of structural optimization in the development of effective kinase inhibitors.
Case Study 2: Neuropharmacological Effects
Research conducted on a series of pyrrolopyridine derivatives demonstrated their effects on serotonin receptors. The findings suggested that these compounds could potentially serve as antidepressants by enhancing serotonin signaling pathways. This opens avenues for further exploration of this compound in psychiatric medicine .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolo[2,3-b]pyridine moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Key Research Findings
Antiproliferative Activity
Compounds with the pyrrolo[2,3-b]pyridine scaffold, such as 3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile (39) , exhibit IC₅₀ values <1 µM against pancreatic cancer cells via CDK1 pathway modulation . The methyl group at the 1-position enhances metabolic stability compared to unmethylated analogs .
Notes
Stereochemical Sensitivity: The R-configuration is critical for target engagement; even minor enantiomeric impurities (>2%) can nullify activity .
Unmet Data Needs : Direct pharmacokinetic (e.g., Cmax, T₁/₂) and toxicological data for the target compound are lacking.
Commercial Availability : The S-isomer and acetylated derivatives are more widely available (e.g., Enamine Ltd., BLDpharm) .
Biological Activity
(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid, with the CAS number 1638744-79-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- IUPAC Name : (R)-2-amino-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- Structure : The compound features a pyrrolopyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases. Research indicates that it may act as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including cell survival and proliferation .
Pharmacological Properties
-
Anticancer Activity :
- Studies have shown that derivatives of pyrrolopyridine compounds exhibit selective cytotoxicity against cancer cells. For instance, compounds similar to this compound have demonstrated effectiveness in reducing cell viability in various cancer cell lines .
- A notable study highlighted the compound's ability to inhibit the migration of A549 non-small cell lung cancer cells by targeting specific pathways involved in cancer progression .
- Antioxidant Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for (2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid?
While direct synthesis is not detailed in the provided evidence, analogous methods involve:
- Stepwise functionalization : Reacting pyrrolo[2,3-b]pyridine derivatives with protected amino acid precursors. For example, coupling 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with a chiral glycine equivalent via reductive amination, followed by deprotection .
- Chiral resolution : Racemic mixtures may be resolved using chiral HPLC or enzymatic methods to isolate the (2R)-enantiomer .
- Key reagents : Lithium diisopropylamide (LDA) for deprotonation and THF as a solvent, as seen in related heterocycle syntheses .
Q. How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the stereochemistry (e.g., δ 2.56 ppm for methyl groups in pyrrolo-pyridine derivatives) and substitution patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 205.085 for [M+H]⁺) .
- HPLC : Purity ≥95% is typical, with retention time consistency under reverse-phase conditions .
Q. What biological activities have been reported for this compound?
- Antiproliferative effects : Derivatives of pyrrolo[2,3-b]pyridine show activity against cancer cell lines (e.g., IC₅₀ values in μM range) via apoptosis induction or kinase inhibition .
- Enzyme interactions : Structural analogs modulate glutamate receptors or EGFR pathways, suggesting potential neuroprotective or oncological applications .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methyl group position) impact biological activity?
- Fluorinated analogs : Substitution at the pyridine ring (e.g., 6-fluoro) enhances receptor selectivity and metabolic stability, as seen in related compounds .
- Methyl group role : The 1-methyl group on the pyrrolo-pyridine ring improves solubility and reduces off-target interactions, critical for in vivo efficacy .
- SAR Table :
| Modification | Activity Change | Reference |
|---|---|---|
| 1-Methyl group | Increased solubility | |
| 6-Fluoro substitution | Enhanced receptor binding | |
| (2R) configuration | Improved chiral specificity |
Q. What experimental strategies address contradictions in reported activity data?
- Purity validation : Re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .
- Assay standardization : Use isogenic cell lines or recombinant enzymes to minimize variability in biological assays .
- Meta-analysis : Compare data across studies with documented enantiomeric excess (e.g., (2R) vs. (2S) configurations) .
Q. How can advanced analytical techniques resolve stereochemical uncertainties?
- X-ray crystallography : Determines absolute configuration, critical for validating the (2R)-enantiomer .
- Circular Dichroism (CD) : Correlates optical activity with stereochemistry in solution-phase studies .
- Computational modeling : Density Functional Theory (DFT) predicts vibrational spectra and stabilizes conformers for NMR assignments .
Q. What are optimal storage conditions to ensure compound stability?
- Temperature : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation .
- Solubility : Lyophilize and store as a solid; reconstitute in DMSO for biological assays (avoid aqueous buffers >1 week) .
Q. How can protein targets be identified for this compound?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with recombinant kinases or receptors .
- Cryo-EM/X-ray co-crystallization : Resolve compound-protein complexes to identify binding pockets .
Q. What methodologies assess metabolic pathways and degradation products?
- In vitro microsomal assays : Use liver S9 fractions to identify Phase I/II metabolites via LC-MS/MS .
- Stable isotope labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic fate in vivo .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to profile stability .
Q. How can enantiomeric excess be quantified during synthesis?
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol gradients to separate (2R) and (2S) forms .
- Polarimetry : Measure optical rotation (e.g., [α]₂₀ᴅ = +15° for (2R)-enantiomer) .
- NMR chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
